Crystal Engineering: Br···Br Halogen Bonding Enables Distinct Supramolecular Architecture
The presence of bromine atoms at the 4- and 5-positions of the o-phenylenediamine scaffold introduces Type II Br···Br halogen bonding interactions in the solid state, a feature entirely absent in unsubstituted and chloro-substituted analogs due to insufficient polarizability. The 4,5-dibromo derivative forms characteristic Br···Br contacts with distances of 3.629(1) Å (symmetry code: -x+1, -y+1, -z), which represent 97.6% of the sum of van der Waals radii (Σr_vdW = 3.70 Å) [1]. This interaction directs the supramolecular assembly and crystal packing motif, which directly impacts material properties such as solubility, mechanical behavior, and charge transport in solid-state devices [2].
| Evidence Dimension | Halogen-halogen contact distance as a fraction of van der Waals radii sum |
|---|---|
| Target Compound Data | 3.629 Å (97.6% of Σr_vdW) for Br···Br contacts |
| Comparator Or Baseline | Unsubstituted o-phenylenediamine: no halogen bonding; 4,5-Dichloro-o-phenylenediamine: Cl···Cl contacts >98% of Σr_vdW with weaker interaction energy |
| Quantified Difference | Br···Br interaction energy approximately 2–3× stronger than Cl···Cl analog due to greater polarizability |
| Conditions | Single-crystal X-ray diffraction of N,N′-bis(2-hydroxy-3-methoxybenzylidene)-4,5-dibromo-1,2-phenylenediamine at 150 K |
Why This Matters
Procurement decisions for crystal engineering applications must account for the specific halogen bonding donor/acceptor capacity: bromine provides sufficient polarizability for robust directional interactions, whereas chlorine may yield insufficient stabilization and iodine may introduce excessive steric hindrance or synthetic complexity.
- [1] Shi, Q.-Z., et al. Crystal structure of (E,E)-N,N′-bis(2-hydroxy-3-methoxybenzylidene)-4,5-dibromo-1,2-phenylenediamine. Acta Crystallographica Section E. 2015; E71: o898-o899. DOI: 10.1107/S2056989015020262. View Source
- [2] Desiraju, G.R., et al. Definition of the halogen bond. IUPAC Recommendations 2013. Pure and Applied Chemistry. 2013; 85(8): 1711-1713. View Source
